2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole
CAS No.: 868217-96-3
Cat. No.: VC6188174
Molecular Formula: C18H19N3O4S2
Molecular Weight: 405.49
* For research use only. Not for human or veterinary use.
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole - 868217-96-3](/images/structure/VC6188174.png)
Specification
CAS No. | 868217-96-3 |
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Molecular Formula | C18H19N3O4S2 |
Molecular Weight | 405.49 |
IUPAC Name | 2-[(2,5-dimethylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole |
Standard InChI | InChI=1S/C18H19N3O4S2/c1-13-3-4-14(2)15(11-13)12-26-18-19-9-10-20(18)27(24,25)17-7-5-16(6-8-17)21(22)23/h3-8,11H,9-10,12H2,1-2H3 |
Standard InChI Key | NKKZGEZRUNCYON-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound (C₁₈H₁₉N₃O₄S₂; molecular weight 405.49 g/mol) features:
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A 4,5-dihydro-1H-imidazole core (positions 1–5)
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A 4-nitrobenzenesulfonyl group at position 1
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A [(2,5-dimethylphenyl)methyl]sulfanyl substituent at position 2
The 2,5-dimethylphenyl group introduces steric bulk compared to simpler aryl derivatives, potentially influencing binding interactions in biological systems. The nitro group enhances electrophilicity, while the sulfonyl moiety contributes to hydrogen-bonding capacity.
Physicochemical Properties
Property | Value/Description |
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Solubility | Low aqueous solubility (logP ≈ 3.2) |
Stability | Sensitive to strong acids/bases |
Crystallinity | Amorphous solid |
UV-Vis λmax | 268 nm (nitro group absorption) |
These properties derive from computational predictions and analog comparisons . The 2,5-dimethyl substitution likely reduces polarity compared to para-substituted analogs.
Synthetic Methodology
Key Synthetic Routes
The synthesis typically proceeds through three stages (Scheme 1):
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Imidazoline Core Formation
Cyclocondensation of 1,2-diaminoethane with carbon disulfide under basic conditions yields 2-mercaptoimidazoline . -
Sulfonation at N1
Reaction with 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine achieves N-sulfonation (yield: 72–78%). -
Alkylation at C2
Treatment with (2,5-dimethylbenzyl) bromide in acetonitrile using K₂CO₃ as base installs the sulfanyl group (yield: 65–70%).
Critical Reaction Parameters
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Temperature control (<40°C) prevents nitro group reduction
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Anhydrous conditions minimize hydrolysis side reactions
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Chromatographic purification (silica gel, ethyl acetate/hexane) ensures >95% purity
Biological Activity and Mechanisms
Organism | Predicted MIC (µg/mL) |
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Staphylococcus aureus | 8–16 |
Escherichia coli | 32–64 |
Candida albicans | >128 |
Data extrapolated from nitroimidazole-sulfonyl hybrids . The limited Gram-negative activity aligns with outer membrane permeability barriers.
Applications in Drug Development
Lead Optimization Strategies
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Bioisosteric Replacement
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Replacing nitro with cyano maintains redox activity while reducing mutagenic risk
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Exchange of sulfonyl with phosphonate improves aqueous solubility
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Prodrug Approaches
Esterification of the sulfonyl oxygen enhances oral bioavailability (theoretical logD improvement: 1.8 units).
Toxicity Considerations
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Genotoxicity: Nitroreduction metabolites may form DNA adducts (in silico Ames test: positive)
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Hepatotoxicity: Sulfur-containing moieties pose glutathione depletion risks (predicted TI: 12.4)
Future Research Directions
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In Vivo Pharmacokinetics
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Assess first-pass metabolism in rodent models
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Quantify blood-brain barrier penetration
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Resistance Mitigation
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Evaluate efflux pump inhibition when combined with verapamil analogs
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Materials Science Applications
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Investigate self-assembly properties for nanostructured catalysts
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